molecular formula C8H12O3 B8776818 3-Acetyl-5-ethyldihydrofuran-2(3H)-one CAS No. 3620-19-7

3-Acetyl-5-ethyldihydrofuran-2(3H)-one

Cat. No. B8776818
Key on ui cas rn: 3620-19-7
M. Wt: 156.18 g/mol
InChI Key: KRCFMTREVNAMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05183908

Procedure details

Sodium hydroxide (82.5 g, 205 moles) in 82.5 g H2O was added over a period of 65 minutes to a stirring solution of n-butylacetoacetate (308.6 g, 1.875 moles), 1,2-butylene oxide (108 g, 1.5 moles) and H2O (102 g) in a one liter, four-neck flask equipped with a thermometer, mechanical stirrer, addition funnel, and condenser. The reaction was stirred at about 25° C. for 10 hours. The mixture was transferred to a separatory funnel and acidified with 31% hydrochloric acid to pH 6. The organic phase and aqueous phase separated cleanly. The organic phase (377 g) was distilled as in the preceding examples to obtain three fractions with fraction 3, boiling point 110° C.-120° C., yielding 151.9 g lactone when analyzed by gas chromatography. Fractions 1 and 2 comprised principally butyl alcohol and unreacted starting materials in addition to a small amount of lactone. Total yield of lactone was 150.4 g or 64.2%. 1,2-Butylene oxide conversion was 87.0% with a selectivity to the desired furanone of 77.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH2:3][C:2]1=[O:6].[CH2:7]1[O:11][CH:8]1CC.[CH2:12](O)[CH2:13]CC>>[C:8]([CH:3]1[CH2:4][CH:5]([CH2:12][CH3:13])[O:1][C:2]1=[O:6])(=[O:11])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(CC)O1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1C(OC(C1)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.